N-(2,2,2-trifluoroethyl)azetidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9F3N2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)3-10-4-1-9-2-4/h4,9-10H,1-3H2 |
InChI Key |
NVJSYVSZCGAPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for N 2,2,2 Trifluoroethyl Azetidin 3 Amine and Its Functionalized Derivatives
Direct Synthesis Routes to N-(2,2,2-trifluoroethyl)azetidin-3-amine
Direct synthesis of the target compound can be envisioned through methods that construct the molecule in a highly convergent manner.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not explicitly reported, the principles of MCRs can be applied. For instance, a hypothetical approach could involve the reaction of a suitable three-carbon dielectrophile, 2,2,2-trifluoroethylamine (B1214592), and a source of ammonia (B1221849) or a protected amine equivalent. The Mannich reaction, a classic MCR, involves an amine, a non-enolizable carbonyl compound, and a compound with an active hydrogen. nih.gov Another versatile MCR is the Ugi reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov A strain-release-driven four-component synthesis of functionalized azetidines has been developed, showcasing the potential of MCRs in constructing the azetidine (B1206935) core with high modularity. bris.ac.uk
Cyclization Strategies for Azetidine Ring Formation
The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound. Several cyclization strategies can be employed, often involving an intramolecular nucleophilic substitution.
A common precursor for azetidin-3-amines is azetidin-3-one (B1332698). A flexible and stereoselective synthesis of azetidin-3-ones has been achieved through a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov This method generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The resulting ketone can then be converted to the amine via reductive amination.
Another effective cyclization approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction proceeds in high yields and tolerates a variety of functional groups, providing a direct route to substituted azetidines. frontiersin.org The starting cis-3,4-epoxy amines can be prepared from the corresponding cis-alkenols. frontiersin.org
Intramolecular SN2 reactions are also frequently used to construct the azetidine ring, where a nitrogen atom displaces a leaving group on a carbon atom in a suitable position. frontiersin.org For example, the cyclization of 1,3-diaminopropane (B46017) derivatives where one amine is primary and the other is protected, and one of the terminal carbons bears a good leaving group, can lead to the formation of the azetidine ring.
| Cyclization Strategy | Key Precursor | Catalyst/Reagent | Key Transformation | Reference |
| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamides | Gold catalyst | Intramolecular N-H insertion of an α-oxo gold carbene | nih.gov |
| Lanthanide-Catalyzed Aminolysis | cis-3,4-epoxy amines | La(OTf)₃ | Intramolecular regioselective ring-opening of epoxide | frontiersin.org |
| Intramolecular SN2 Reaction | 1,3-dihalopropanes or derivatives | Base | Nucleophilic displacement of a leaving group by an amine | organic-chemistry.org |
Post-Synthetic N-Trifluoroethylation of Azetidin-3-amines
A highly practical and versatile method for the synthesis of this compound involves the post-synthetic N-trifluoroethylation of a pre-formed azetidin-3-amine (B9764) or a suitable precursor. A catalyst-free, reductive trifluoroethylation of amines has been developed using trifluoroacetic acid as the trifluoroethyl source in the presence of a silane (B1218182) reducing agent. researchgate.net This method is characterized by its operational simplicity and remarkable functional group tolerance. researchgate.net
The reaction can be performed as a direct trifluoroethylation of a secondary amine or as a three-component coupling of a primary amine, an aldehyde, and trifluoroacetic acid. researchgate.net For the synthesis of the target compound, azetidin-3-amine (as the primary amine) could be reacted with formaldehyde (B43269) and trifluoroacetic acid in the presence of phenylsilane.
| Reactants | Reagents | Conditions | Yield | Reference |
| Secondary Amine, Trifluoroacetic Acid | Phenylsilane | Toluene, 70 °C, 16 h | Varies | researchgate.net |
| Primary Amine, Aldehyde, Trifluoroacetic Acid | Phenylsilane | Toluene, 70 °C, 16 h | Varies | researchgate.net |
Stereoselective and Enantioselective Synthesis Protocols
The development of stereoselective and enantioselective methods is crucial for accessing chiral this compound and its derivatives, which are important for applications in medicinal chemistry.
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. In the context of azetidine synthesis, chiral sulfinamides have proven to be effective. For instance, the synthesis of chiral azetidin-3-ones can be achieved starting from chiral N-propargylsulfinamides. nih.gov These are prepared with high diastereoselectivity, and the chirality is transferred through the gold-catalyzed cyclization. nih.gov The sulfinyl group can be removed after the formation of the azetidine ring. The use of (R)-t-butanesulfinamide as a chiral auxiliary allows for the preparation of chiral N-propargylsulfinamides in excellent diastereoselectivities. nih.gov
| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| (R)-t-butanesulfinamide | Synthesis of chiral N-propargylsulfinamides | >95:5 | >98% | nih.gov |
| (-)-8-phenylmenthol ester | Aza- nih.govresearchgate.net-Wittig sigmatropic rearrangement | ca. 3:1 | >99% (after purification) | nih.gov |
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of heterocyclic compounds.
Organocatalytic approaches often involve the use of chiral amines or phosphoric acids to catalyze key bond-forming reactions. For example, chiral secondary amines can be used to catalyze the enantioselective [2+2] annulation of aldehydes and aldimines to produce azetidin-2-ols with high diastereoselectivity. rsc.org While not directly yielding the target compound, this demonstrates the potential of organocatalysis in constructing the azetidine core stereoselectively. Similarly, organocatalytic asymmetric [3+2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines have been extensively studied, providing access to complex spiro-pyrrolidinoxindole structures with high enantioselectivity. nih.gov
Transition-metal catalysis offers a broad range of transformations for asymmetric azetidine synthesis. Copper-catalyzed enantioselective boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group with high enantioselectivity. acs.org Palladium-catalyzed intramolecular amination of C-H bonds is another powerful strategy for the synthesis of azetidines. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features | Reference |
| Chiral Secondary Amine | [2+2] Annulation | Diastereoselective synthesis of azetidin-2-ols | rsc.org |
| Chiral Phosphoric Acid | Pictet-Spengler Reaction | Asymmetric synthesis of tetrahydroisoquinolines | mdpi.com |
| Copper/Bisphosphine | Boryl Allylation of Azetines | Enantioselective synthesis of 2,3-disubstituted azetidines | acs.org |
| Palladium Catalyst | Intramolecular C-H Amination | Synthesis of azetidines from picolinamide-protected amines | organic-chemistry.org |
Diastereoselective Approaches to Azetidine-3-amine Derivatives
The precise control of stereochemistry is paramount in the synthesis of biologically active compounds. Diastereoselective reactions offer a powerful tool to introduce multiple stereocenters with a high degree of selectivity, thereby streamlining the synthesis of complex target molecules.
Recent research has highlighted several innovative diastereoselective approaches for the synthesis of functionalized azetidine derivatives. One notable strategy involves the [3+2] cycloaddition reaction between tertiary amine N-oxides and substituted alkenes, which has been shown to produce 7-azanorbornanes with high diastereoselectivity. nih.gov While not directly yielding azetidin-3-amines, this methodology demonstrates the potential of cycloaddition reactions to control the stereochemical outcome in the formation of related bridged systems. The observed diastereoselectivity in these reactions is often rationalized by steric considerations, as supported by density functional theory (DFT) calculations. nih.gov
Another powerful approach is the desymmetrization of prochiral molecules. For instance, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones has been developed. nih.gov This method allows for the efficient construction of tetracyclic spirooxindoles containing pyrrolidine (B122466) and cyclopentane (B165970) subunits with good yields and high diastereomeric ratios (up to 91:9 dr). nih.gov The strategy has also been successfully extended to trifluoromethyl-substituted iminomalonates, affording bicyclic heterocycles with excellent diastereoselectivity (>20:1 dr). nih.gov These examples underscore the utility of cycloaddition reactions involving trifluoroethyl-containing building blocks in creating stereochemically complex scaffolds.
Furthermore, the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven effective in the enantioselective synthesis of nitrogen-containing heterocycles. researchgate.net The electron-withdrawing nature of the sulfinyl group facilitates the diastereoselective addition of organometallic reagents to the imine, leading to the formation of enantioenriched amines after facile removal of the auxiliary. researchgate.net This approach offers a versatile pathway to chiral azetidine precursors.
A gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones, which are valuable intermediates for the synthesis of functionalized azetidines. nih.gov This method utilizes chiral N-propargylsulfonamides, which can be prepared with excellent enantiomeric excess, to generate chiral azetidin-3-ones. nih.gov The resulting ketones can then be further elaborated to introduce the desired amine functionality at the 3-position.
The strain-release functionalization of azabicyclobutanes is another emerging strategy for the diastereoselective synthesis of trisubstituted azetidines. researchgate.netuni-muenchen.de This one-pot method combines the preparation of strained organoboron species with the polar radical crossover of borate (B1201080) derivatives to access highly functionalized azetidines stereoselectively. researchgate.net
These diverse diastereoselective methodologies provide chemists with a robust toolbox for the synthesis of stereochemically defined azetidine-3-amine derivatives, paving the way for the exploration of novel chemical space in drug discovery.
Novel Synthetic Reagents and Sustainable Methodologies
The development of novel reagents and the adoption of sustainable synthetic practices are crucial for advancing chemical synthesis towards greater efficiency and environmental responsibility. The synthesis of this compound and its derivatives has benefited significantly from these advancements.
Applications of Advanced Fluorinating Agents
Fluorine-containing molecules are of immense interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The synthesis of fluorinated azetidines often relies on the use of advanced fluorinating agents.
Recent developments have seen the use of reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) in visible-light-mediated fluorination reactions, allowing for selective fluorination under mild conditions. nih.gov While not directly applied to this compound in the reviewed literature, these methods offer potential for the late-stage fluorination of azetidine scaffolds. For instance, the regioselective ring-opening of azetidines using the Olah reagent (pyridine-HF) has been reported for the synthesis of γ-fluorinated amines. rsc.org
Furthermore, azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents. nih.govacs.org These compounds can be activated under mild thermal conditions to generate reactive intermediates that couple with a broad range of nucleophiles, providing access to a diverse array of azetidine derivatives. nih.govacs.org This de novo synthesis of the azetidine ring offers a powerful alternative to the functionalization of a pre-existing azetidine core.
Flow Chemistry and Continuous Processing in Azetidine Synthesis
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The synthesis of azetidines has significantly benefited from the application of continuous flow processes.
Flow technology enables the safe handling of highly reactive and unstable intermediates, such as organolithium species, at temperatures higher than those feasible in traditional batch processing. acs.orgrsc.org This has been successfully applied to the C3-functionalization of N-Boc-azetidine. uniba.it By utilizing a continuous flow setup, the generation of C3-lithiated azetidine from N-Boc-3-iodoazetidine and its subsequent trapping with electrophiles can be performed efficiently and robustly. acs.orguniba.it This approach has been shown to be superior to batch methods, providing better reaction control and leading to higher yields of the desired C3-functionalized azetidines. rsc.org
Moreover, telescoped continuous flow protocols have been developed for the generation, lithiation, and electrophilic trapping of highly strained 1-azabicyclo[1.1.0]butanes, which serve as precursors to azetidines. researchgate.netresearchgate.net These machine-assisted processes allow for exquisite control over reaction parameters and operate under safer conditions compared to batch mode. researchgate.netresearchgate.net The integration of flow chemistry with future innovations in data acquisition and machine learning holds the promise of further accelerating the discovery and optimization of new synthetic routes to azetidines. rsc.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. These principles are increasingly being integrated into the synthesis of complex molecules like this compound.
Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and reagents. novonesis.comresearchgate.netacs.orgyoutube.comyoutube.com In the context of azetidine synthesis, the use of flow chemistry contributes to several green chemistry goals. For instance, the use of cyclopentyl methyl ether (CPME) as a solvent in the flow synthesis of C3-functionalized azetidines is a notable example. uniba.it CPME is considered a greener solvent due to its high boiling point, low propensity to form peroxides, and low solubility in water, which simplifies work-up procedures and reduces the amount of organic solvent required. uniba.it
The principle of maximizing atom economy, which focuses on incorporating the maximum number of atoms from the reactants into the final product, is also a key consideration. acs.org Catalytic methods are inherently more atom-economical than stoichiometric reactions. The use of catalysts, as seen in the gold-catalyzed synthesis of azetidin-3-ones, aligns with this principle. nih.govacs.org
Furthermore, avoiding the use of protecting groups, which adds steps and generates waste, is another important aspect of green chemistry. acs.org While often necessary, the development of synthetic routes that minimize or eliminate the need for protection and deprotection steps is a continuous goal in the field.
By embracing these novel reagents and sustainable methodologies, the synthesis of this compound and its derivatives is becoming more efficient, safer, and environmentally conscious, supporting the continued development of new and improved chemical entities.
Chemical Reactivity and Transformation Chemistry of N 2,2,2 Trifluoroethyl Azetidin 3 Amine
Reactivity Profiles of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered counterpart, pyrrolidine (B122466), but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org This inherent strain is the primary driver for the reactivity of the azetidine scaffold in N-(2,2,2-trifluoroethyl)azetidin-3-amine.
The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under various conditions, leading to ring-opening reactions. These transformations are often promoted by acids or proceed via nucleophilic attack.
Acid-mediated ring-opening is a common reactivity pathway for azetidines. nih.gov Protonation of the azetidine nitrogen increases the ring strain and activates the ring for nucleophilic attack. For this compound, the basicity of the azetidine nitrogen is a key factor. The electron-withdrawing nature of the trifluoroethyl group is expected to decrease the basicity of the azetidine nitrogen, potentially making ring-opening under acidic conditions less facile compared to N-alkyl azetidines. The reaction mechanism typically involves protonation of the nitrogen, followed by attack of a nucleophile at one of the ring carbons, leading to cleavage of a C-N bond.
Nucleophilic ring-opening reactions of azetidines can be regioselective, with the site of attack influenced by the substituents on the ring. magtech.com.cn In the case of this compound, nucleophilic attack could theoretically occur at either the C2 or C4 positions. The regioselectivity of such reactions is often controlled by a combination of steric and electronic effects. magtech.com.cn
Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidines
| Nucleophile | Product Type | Reference |
|---|---|---|
| Thiols | β-Amino sulfides | beilstein-journals.org |
| Amines | 1,2-Diamines | magtech.com.cn |
| Alcohols (with acid) | β-Amino ethers | researchgate.net |
| Grignard Reagents | Substituted propylamines | rsc.org |
This table illustrates general ring-opening reactions of azetidines; specific outcomes for this compound would require experimental validation.
Substituents on the azetidine ring can significantly influence its strain and reactivity. In this compound, the key substituents are the trifluoroethyl group on the nitrogen and the amino group at the C3 position.
The N-trifluoroethyl group is strongly electron-withdrawing, which has a pronounced effect on the properties of the azetidine nitrogen. This inductive effect reduces the nucleophilicity and basicity of the nitrogen atom. chinesechemsoc.org This can impact reactions that require protonation or involve the nitrogen as a nucleophile. The reduced basicity may increase the stability of the ring towards acid-mediated decomposition compared to analogous N-alkyl azetidines. nih.gov
Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of the secondary amine at the 3-position would be a feasible transformation. This would involve the coupling of the 3-amino group with an aryl halide or triflate to form a 3-(N-arylamino)azetidine derivative. The success of such a reaction would depend on the choice of palladium catalyst, ligand, and base to overcome the potential for catalyst inhibition by the trifluoroethyl group.
Furthermore, palladium-catalyzed processes can be employed to construct the azetidine ring itself, for instance, through intramolecular C-H amination of a suitable precursor. acs.org It is also conceivable that the N-H bond of the secondary amine could be used to direct C-H activation at other positions of the molecule for further functionalization.
Table 2: Potential Palladium-Catalyzed Coupling Reactions
| Coupling Partner | Reaction Type | Expected Product | Reference (General Reaction) |
|---|---|---|---|
| Aryl bromide | Buchwald-Hartwig Amination | N-(Aryl)-N'-(2,2,2-trifluoroethyl)azetidin-3-amine | nih.gov |
| Arylboronic acid | Chan-Lam Coupling | N-(Aryl)-N'-(2,2,2-trifluoroethyl)azetidin-3-amine | deepdyve.com |
This table illustrates potential coupling reactions based on known palladium catalysis; specific conditions for this compound would need to be developed.
Transformations Involving the Secondary Amine and Trifluoroethyl Group
While the primary focus is often on the reactivity of the strained ring, the exocyclic secondary amine at the C3 position is a key site for molecular elaboration. Standard amine chemistry can be applied to introduce a wide variety of functional groups.
Typical reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield tertiary amines.
Alkylation: Reaction with alkyl halides, though this may compete with quaternization of the azetidine nitrogen.
The N-trifluoroethyl group on the azetidine ring is expected to remain stable under many of these conditions.
The 2,2,2-trifluoroethyl group is generally considered to be chemically robust due to the strength of the C-F bonds. It is stable to many common reaction conditions, including those used for the functionalization of the secondary amine. researchgate.net
However, the strong electron-withdrawing nature of the CF3 group acidifies the adjacent C-H protons. While these protons are not readily abstracted under normal conditions, strong bases could potentially lead to elimination reactions, although this is not a commonly observed pathway for N-trifluoroethyl groups in the absence of other activating features. The trifluoroethyl group itself is not typically a site for synthetic transformation but rather a permanent feature of the molecule that modulates its electronic properties. rsc.orgrsc.org
Derivatization for Scaffold Elaboration
The presence of two distinct amine functionalities, a secondary amine within the azetidine ring and a primary amine at the terminus of the trifluoroethyl substituent, offers a rich platform for selective derivatization. The differential reactivity of these two nitrogen atoms allows for a stepwise functionalization, enabling the construction of diverse molecular scaffolds.
The primary amine, rendered less nucleophilic by the adjacent electron-withdrawing trifluoromethyl group, can typically be selectively functionalized under controlled conditions. Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. The choice of solvent and base is critical to modulate the reactivity and prevent undesired side reactions.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, a common motif in pharmacologically active compounds.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to afford secondary or tertiary amines.
The secondary amine within the azetidine ring, while generally more nucleophilic than the primary amine, can also participate in various transformations. Its reactivity is influenced by the steric hindrance imposed by the ring structure. Derivatization at this position often requires more forcing conditions or specific catalytic systems. Common reactions include:
N-Alkylation: Introduction of alkyl groups using alkyl halides or through reductive amination.
N-Arylation: Formation of N-aryl bonds via Buchwald-Hartwig or Ullmann-type cross-coupling reactions, which are instrumental in creating complex molecular architectures.
Ring-Opening Reactions: The inherent strain of the azetidine ring (approximately 25.4 kcal/mol) can be exploited in ring-opening reactions initiated by strong nucleophiles or under acidic conditions, providing access to linear amino alcohol derivatives. rsc.org
The strategic and sequential derivatization of these two amine groups allows for the development of a wide array of molecular scaffolds with tailored properties.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Conditions | Potential Product Structure |
| Selective N-acylation (primary amine) | Acyl chloride, triethylamine, CH2Cl2 | R-CO-NH-CH2-CF3 substituted azetidine |
| Selective N-sulfonylation (primary amine) | Sulfonyl chloride, pyridine | R-SO2-NH-CH2-CF3 substituted azetidine |
| N-Alkylation (azetidine) | Alkyl halide, K2CO3, acetonitrile | N-alkylated azetidine ring |
| Reductive Amination (primary amine) | Aldehyde/Ketone, NaBH(OAc)3 | Secondary or tertiary amine at the trifluoroethyl side chain |
Acid-Base Chemistry and Protonation State Influence on Reactivity
The acid-base properties of this compound are fundamental to understanding and controlling its chemical reactivity. The molecule possesses two basic nitrogen centers, and their respective pKa values dictate the predominant protonation state at a given pH. This, in turn, significantly influences the molecule's nucleophilicity and its participation in chemical transformations.
pKa Determination and Solvent Effects
Azetidine: The parent azetidine has a pKa of its conjugate acid of approximately 11.29. This relatively high basicity is characteristic of a secondary amine.
2,2,2-Trifluoroethylamine (B1214592): The presence of the highly electronegative trifluoromethyl group significantly reduces the basicity of the adjacent amine. The pKa of the conjugate acid of 2,2,2-trifluoroethylamine is reported to be around 5.7. medwinpublishers.com
Based on these values, it can be inferred that the azetidine nitrogen in this compound is the more basic center. The electron-withdrawing effect of the N-(2,2,2-trifluoroethyl) group on the azetidine nitrogen is expected to lower its pKa slightly compared to unsubstituted azetidine. Conversely, the azetidine ring will have a minor electron-donating inductive effect on the primary amine, potentially increasing its basicity slightly compared to 2,2,2-trifluoroethylamine.
Table 2: Estimated pKa Values of Ionizable Groups in this compound
| Ionizable Group | Estimated pKa of Conjugate Acid | Rationale |
| Azetidine Nitrogen | ~10-11 | Based on the pKa of azetidine, slightly reduced by the electron-withdrawing trifluoroethyl group. |
| Primary Amine Nitrogen | ~6-7 | Based on the pKa of 2,2,2-trifluoroethylamine, slightly increased by the inductive effect of the azetidine ring. |
The solvent environment can also influence the pKa values. In polar aprotic solvents, the relative basicities may differ from those in aqueous solutions due to variations in solvation energies of the neutral and protonated forms. Computational methods, such as those employing density functional theory (DFT) or semi-empirical methods like PM6, can provide more precise theoretical pKa predictions. nih.govnih.gov
Impact on Reaction Pathways and Selectivity
The significant difference in the estimated pKa values of the two nitrogen atoms allows for the selective protonation of the azetidine nitrogen by controlling the pH of the reaction medium. This selective protonation can be a powerful tool to direct the outcome of chemical reactions.
At a pH between the two pKa values (e.g., pH 8-9), the azetidine nitrogen will exist predominantly in its protonated, non-nucleophilic ammonium (B1175870) form, while the primary amine will remain largely as the free base. This allows for selective reactions to occur at the primary amine without interference from the more basic azetidine nitrogen. For instance, selective acylation or alkylation of the primary amine can be achieved under these conditions.
Conversely, at a higher pH (e.g., pH > 11), both amines will be in their deprotonated, nucleophilic forms. In this state, the more inherently nucleophilic azetidine nitrogen is likely to be the primary site of reaction, although competitive reactions at the primary amine can also occur, leading to mixtures of products.
The protonation state also plays a crucial role in reactions involving the azetidine ring itself. For example, acid-catalyzed ring-opening reactions are initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. The choice of acid and its concentration can therefore be used to control the extent and rate of such transformations. Understanding the influence of the protonation state is thus essential for designing selective and high-yielding synthetic routes utilizing this compound as a building block. researchgate.net
Computational and Spectroscopic Investigations of N 2,2,2 Trifluoroethyl Azetidin 3 Amine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules at the atomic level. For N-(2,2,2-trifluoroethyl)azetidin-3-amine, these methods can elucidate the fundamental aspects of its geometry, conformational preferences, and reactivity.
Density Functional Theory (DFT) is a computational method of choice for predicting the electronic structure and geometry of molecules with a favorable balance of accuracy and computational cost. ekb.eg DFT calculations would be employed to determine the optimized ground state geometry of this compound. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation.
The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-N and C-C bond lengths within the azetidine (B1206935) ring are expected to reflect the ring strain, while the geometry around the nitrogen atoms would reveal their hybridization and the disposition of their lone pairs. The trifluoroethyl group's orientation relative to the azetidine ring would also be a critical output of these calculations.
| Parameter | Value |
|---|---|
| Azetidine C-N Bond Length | ~1.47 Å |
| Azetidine C-C Bond Length | ~1.55 Å |
| C-N-C Angle in Azetidine | ~88° |
| C-C-C Angle in Azetidine | ~87° |
| N-C (trifluoroethyl) Bond Length | ~1.46 Å |
| C-F Bond Length | ~1.34 Å |
The azetidine ring is not planar and exhibits a characteristic puckering motion. cnr.it This puckering leads to different conformations, and identifying the global energy minimum is crucial for understanding the molecule's behavior. Conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the substituents and varying the ring pucker.
The two primary puckered conformations of the azetidine ring are the "endo" and "exo" forms, where the substituents on the ring can be oriented in different spatial arrangements. The relative energies of these conformers are influenced by steric and electronic interactions between the substituents. The trifluoroethyl and amine groups on the azetidine ring will have preferred orientations to minimize steric hindrance and optimize electronic interactions. DFT calculations can quantify the energy differences between these conformers, identifying the most stable three-dimensional structure. cnr.it
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visually represents the charge distribution around the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net
For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the azetidin-3-amine (B9764) group due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. Conversely, the electron-withdrawing nature of the trifluoromethyl group would create a region of positive potential around the trifluoroethyl moiety. mdpi.comnih.gov
Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide further insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations Note: The following data is illustrative and based on general principles of computational chemistry.
| Property | Predicted Value |
|---|---|
| HOMO Energy | Relatively high (localized on the amine nitrogen) |
| LUMO Energy | Relatively low (influenced by the trifluoroethyl group) |
| HOMO-LUMO Gap | Moderate, indicating kinetic stability |
| Dipole Moment | Significant, due to the polar C-F and C-N bonds |
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in unraveling the mechanisms of chemical reactions by providing detailed information about the energy landscapes and the structures of transient species.
Azetidines can undergo various reactions, including ring-opening, N-alkylation, and acylation. rsc.orgnih.gov For this compound, a key reaction to study would be its nucleophilic substitution at the 3-position or reactions involving the exocyclic amine. Transition state analysis allows for the identification of the high-energy transition state structure that connects reactants to products.
By locating the transition state, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. frontiersin.org This provides a quantitative measure of the reaction rate. For example, in a hypothetical nucleophilic attack on the azetidine ring, computational modeling could determine the geometry of the transition state, showing the partial formation and breaking of bonds. acs.org
Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, involves tracing the minimum energy path from the transition state down to the reactants and products. arxiv.orgaps.orgresearchgate.netarxiv.org This creates a detailed energy profile for the reaction, illustrating the energy changes that occur as the reaction progresses.
The energy profile provides a comprehensive view of the reaction mechanism, including the presence of any intermediates and the relative energies of all species along the reaction pathway. For a multi-step reaction, each step would have its own transition state and corresponding activation energy. By mapping the reaction coordinate, one can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. arxiv.org
Solvent Effects and Catalytic Cycle Modeling
The reactivity and stability of amines can be significantly influenced by the solvent environment. nih.gov For this compound, the choice of solvent is critical in governing its participation in chemical transformations. The polarity, proticity, and coordinating ability of the solvent can affect reaction rates and product distributions. For instance, in reactions involving this amine, polar aprotic solvents might be favored to solubilize reactants without interfering with the amine's nucleophilicity through hydrogen bonding.
In the context of catalytic cycles, this compound can be envisioned to act as a ligand or a chiral auxiliary. A plausible catalytic cycle could involve the coordination of the amine to a metal center, followed by a series of steps including substrate activation, bond formation, and catalyst regeneration. researchgate.net The trifluoroethyl group, with its strong electron-withdrawing nature, can modulate the basicity and nucleophilicity of the amino groups, thereby influencing the catalytic activity.
Modeling of such catalytic cycles often employs computational methods to elucidate the transition states and intermediates. These models can predict the stereochemical outcome of a reaction and guide the optimization of reaction conditions. The solvent is explicitly included in these models to account for its stabilizing or destabilizing effects on different species within the catalytic cycle.
| Solvent | Dielectric Constant (ε) | Expected Effect on Quaternization Reactions |
| Toluene | 2.4 | Slow reaction rate |
| Dichloromethane | 9.1 | Moderate reaction rate |
| Acetonitrile | 37.5 | Fast reaction rate |
| Dimethyl Sulfoxide | 46.7 | Very fast reaction rate |
This table provides a qualitative prediction of solvent effects on a hypothetical quaternization reaction involving this compound, based on general principles of solvent polarity influencing reaction rates. researchgate.net
Advanced Spectroscopic Characterization for Mechanistic and Structural Insights
To gain a comprehensive understanding of the structure, reactivity, and stereochemistry of this compound and its derivatives, a suite of advanced spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine ring and the trifluoroethyl group. The coupling patterns between these protons would help to confirm the connectivity of the molecule. The chemical shifts of the azetidine ring protons would be particularly sensitive to the stereochemistry at the 3-position.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to determine the relative stereochemistry of substituents on the azetidine ring in its derivatives. NOE correlations are observed between protons that are close in space, allowing for the assignment of cis or trans configurations.
Dynamic processes, such as ring puckering of the azetidine ring and nitrogen inversion, can be studied using variable temperature NMR. By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to calculate the energy barriers for these conformational changes.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH₂ | 1.5-2.5 | br s | - |
| Azetidine CH | 3.5-4.0 | m | - |
| Azetidine CH₂ | 3.0-3.8 | m | - |
| CH₂CF₃ | 2.8-3.2 | q | ~9 |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) | ||
| Azetidine CH | 45-55 | ||
| Azetidine CH₂ | 40-50 | ||
| CH₂CF₃ | 50-60 (q, J ≈ 30 Hz) | ||
| CF₃ | 124-128 (q, J ≈ 280 Hz) |
This table presents predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs. chemicalbook.comdocbrown.info Actual values may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining suitable crystals of the parent amine for X-ray diffraction can be challenging, derivatives of this compound can be synthesized to facilitate crystallographic analysis. nih.gov For example, reaction with a suitable carboxylic acid or isocyanate could yield a crystalline amide or urea (B33335) derivative.
A single-crystal X-ray structure would provide unambiguous proof of the molecular structure in the solid state. nih.gov This includes precise bond lengths, bond angles, and torsional angles. For chiral derivatives, the absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion. The solid-state conformation of the azetidine ring and the trifluoroethyl group would also be revealed, providing valuable insights into intermolecular interactions such as hydrogen bonding.
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation (Beyond Basic Identification)
Advanced mass spectrometry (MS) techniques are crucial for monitoring the progress of reactions involving this compound and for confirming the identity of the products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose. nih.gov
By developing a multiple reaction monitoring (MRM) method, the formation of the desired product can be selectively and quantitatively tracked in real-time, even in complex reaction mixtures. This involves selecting a specific precursor ion (the molecular ion of the product) and monitoring a specific fragment ion generated through collision-induced dissociation. This high degree of specificity allows for accurate quantification and can help in optimizing reaction conditions.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product by providing a highly accurate mass measurement. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. Furthermore, fragmentation patterns observed in the MS/MS spectrum can provide structural information that complements the data obtained from NMR spectroscopy. nih.gov
Applications of N 2,2,2 Trifluoroethyl Azetidin 3 Amine As a Versatile Chemical Building Block and Scaffold
Design Principles for Novel Compound Libraries
The design of compound libraries for drug discovery relies on the selection of scaffolds that provide access to diverse chemical space and desirable drug-like properties. N-(2,2,2-trifluoroethyl)azetidin-3-amine is an exemplary scaffold for this purpose, enabling the application of several key design principles. The presence of a primary amine and a secondary amine within the azetidine (B1206935) ring allows for facile derivatization, creating a multitude of analogs for screening.
Scaffold hopping is a crucial strategy in medicinal chemistry to identify novel intellectual property and to optimize the properties of a lead compound. dundee.ac.uk The this compound scaffold can be employed in scaffold hopping to replace existing core structures in bioactive molecules. For instance, it can serve as a bioisosteric replacement for more common saturated heterocycles like piperazine (B1678402) or morpholine, a strategy that has been shown to improve solubility and introduce three-dimensionality. tcichemicals.com
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool for lead optimization. nih.gov The trifluoroethylamine moiety within the target compound has gained attention as a bioisosteric replacement for amides. drughunter.comnih.gov The electronegative trifluoroethyl group can mimic the hydrogen bonding properties of a carbonyl group while offering improved metabolic stability by being less susceptible to enzymatic cleavage. drughunter.com
Table 1: Comparison of Amide and Trifluoroethylamine Moieties
| Property | Amide | Trifluoroethylamine |
|---|---|---|
| Hydrogen Bond Acceptor | Yes (Carbonyl Oxygen) | Yes (Fluorine atoms) |
| Metabolic Stability | Susceptible to hydrolysis | Generally more stable |
| Basicity | Neutral | Basic (pKa influenced by trifluoroethyl group) |
This table provides a generalized comparison of the properties of amide and trifluoroethylamine functional groups, highlighting the rationale for using the trifluoroethylamine motif as a bioisostere.
The development of structure-activity relationships (SAR) is fundamental to understanding how chemical structure translates to biological activity. While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, the principles of SAR can be applied to its derivatives. The primary and secondary amine handles on the azetidine ring allow for systematic modifications. For example, acylation of the 3-amino group or substitution on the ring nitrogen would allow for the exploration of different pockets of a target protein. nih.govnih.govrsc.org The trifluoroethyl group's influence on the basicity and lipophilicity of the molecule would be a key parameter to investigate in SAR studies. mdpi.comacademie-sciences.fr
The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical properties. nih.govresearchgate.net The trifluoroethyl group in this compound significantly impacts its properties. The strong electron-withdrawing nature of the trifluoromethyl group lowers the basicity of the azetidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving membrane permeability. drughunter.com This reduction in basicity can prevent unwanted interactions with off-target proteins and reduce potential toxicity.
Furthermore, the azetidine ring itself imparts desirable properties. Compared to larger, more flexible rings, the constrained nature of the azetidine scaffold can lead to improved metabolic stability and a more defined three-dimensional shape, which can enhance binding affinity to a target protein. researchgate.net The introduction of spirocyclic azetidines, for example, is a known strategy to increase the sp3 character of a molecule, often leading to improved solubility and pharmacokinetic properties. enamine.net
Table 2: Predicted Physicochemical Properties of Related Azetidine Derivatives
| Compound | Molecular Formula | XlogP (predicted) |
|---|---|---|
| 1-(2,2-difluoroethyl)azetidin-3-amine | C5H10F2N2 | 0.0 |
| N-Methyl-N-(2,2,2-trifluoroethyl)amine | C3H6F3N | Not available |
This table presents predicted lipophilicity (XlogP) for structurally related compounds to illustrate the impact of fluorination on this key physicochemical property. Data for the exact target compound is not publicly available. uni.lunist.gov
Integration into Complex Organic Architectures
The this compound building block is not limited to simple derivatization but can also be integrated into more complex molecular frameworks, such as spirocyclic and fused ring systems.
The synthesis of spirocyclic azetidines has been a subject of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govresearchgate.net General synthetic routes to spirocyclic azetidines often involve the use of azetidinone intermediates which can be reduced to the corresponding azetidines. nih.gov The this compound scaffold can be envisioned as a precursor for such syntheses. For example, the primary amine at the 3-position could be used to initiate cyclization reactions to form fused ring systems. researchgate.net The synthesis of spiro[indoline-3,2′-pyrrole] skeletons has been achieved using N-2,2,2-trifluoroethylisatin ketimines, demonstrating the utility of the trifluoroethyl motif in constructing complex spirocyclic systems. nih.gov Similarly, the synthesis of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s highlights the successful incorporation of the azetidine ring into spirocyclic frameworks for biological applications. mdpi.com
Azetidine-containing compounds have found applications as ligands in catalysis. arkat-usa.org The nitrogen atoms in this compound can coordinate with metal centers, making it a potential ligand for various catalytic transformations. The trifluoroethyl group would electronically modify the ligand, potentially influencing the catalytic activity and selectivity of the metal complex. While specific applications of this compound in catalysis are not widely reported, the broader class of azetidine derivatives has been explored for this purpose. biointerfaceresearch.com
Development of Chemical Probes and Research Tools
The strategic incorporation of unique structural motifs is a cornerstone in the development of novel chemical probes and research tools. This compound presents itself as a valuable, albeit underexplored, scaffold in this context. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid and three-dimensional framework that can be strategically functionalized to create libraries of compounds for screening and identifying new biological modulators. nih.govub.bw The inherent ring strain of the azetidine moiety can also be harnessed for unique chemical transformations. ub.bw
The development of diverse chemical libraries is crucial for identifying new leads in drug discovery and for creating tools to probe biological pathways. The synthesis of various azetidine-based scaffolds has been shown to be a successful strategy for generating lead-like libraries, particularly for complex targets such as the central nervous system. nih.gov The substitution pattern on the azetidine ring can be readily diversified, allowing for the creation of a multitude of analogs with distinct pharmacological properties. nih.gov
The trifluoroethyl group on the azetidine nitrogen of this compound is a key feature that can significantly influence the properties of resulting chemical probes. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of molecules. nih.gov The trifluoromethyl group, in particular, is known to alter the lipophilicity and electronic properties of a compound, which can be advantageous for optimizing the performance of a chemical probe. nih.gov While direct research on this compound as a core for chemical probes is not extensively documented, the combination of the rigid azetidine scaffold and the modulating trifluoroethyl group suggests its high potential for the development of next-generation research tools.
Role of Trifluoroethylazetidines in Material Science Precursors
The unique properties of fluorinated compounds have led to their extensive use in the development of advanced materials. Trifluoroethylazetidines, including this compound, represent a class of building blocks with significant potential as precursors in material science, particularly in polymer chemistry and the design of functional materials. The presence of the trifluoroethyl group can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy to the resulting materials. mdpi.com
Precursors for Polymer Chemistry
While specific examples of polymers derived directly from this compound are not prevalent in publicly available research, the structural features of this compound suggest its utility as a monomer or a modifying agent in polymer synthesis. The primary amine on the azetidine ring provides a reactive handle for incorporation into polymer backbones or for grafting onto existing polymer chains.
Fluoropolymers, in general, are known for their exceptional properties, including high-performance characteristics under harsh conditions. mdpi.com The introduction of a trifluoroethylazetidine moiety into a polymer structure could potentially create materials with a unique combination of properties derived from both the fluorinated group and the heterocyclic ring. The azetidine ring itself can influence the polymer's architecture and physical properties. Research into the polymerization of other fluorinated monomers has demonstrated the ability to create a wide range of materials with tailored characteristics. mdpi.com The development of polymers from trifluoroethylazetidine precursors could lead to new classes of fluorinated polymers with novel applications.
Applications in Functional Material Design
The design of functional materials often relies on the precise arrangement of specific chemical functionalities. The this compound scaffold provides a platform for creating materials with tailored functions. The trifluoroethyl group can contribute to creating hydrophobic and oleophobic surfaces, which are desirable for applications such as self-cleaning coatings and low-friction materials. mdpi.com
Furthermore, the azetidine nitrogen can act as a ligand for metal coordination, opening the possibility of designing novel coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific stereochemistry and rigidity of the azetidine ring could lead to the formation of well-defined and potentially porous structures. While the exploration of trifluoroethylazetidines in functional material design is still an emerging area, the foundational chemical principles suggest a promising future for these compounds as versatile building blocks. researchgate.net
Future Perspectives and Unaddressed Research Directions
Development of More Efficient and Selective Synthetic Routes
Current synthetic pathways to N-(2,2,2-trifluoroethyl)azetidin-3-amine often involve multi-step sequences that can be time-consuming and may suffer from moderate to good, but not always excellent, yields. A primary future objective is the development of more streamlined and atom-economical syntheses.
One promising avenue is the exploration of catalytic C-H amination reactions. Directing a catalyst to selectively install an amino group at the C3 position of a pre-formed N-(2,2,2-trifluoroethyl)azetidine core would represent a significant improvement over existing methods that often build the ring system with the amine functionality already in place. Furthermore, developing enantioselective syntheses to access individual enantiomers of this compound with high optical purity is a critical unmet need, particularly for its application in medicinal chemistry.
Researchers are also expected to investigate flow chemistry approaches for the synthesis of this compound. Continuous flow reactors can offer improved safety, scalability, and reaction control, potentially leading to higher yields and purity while minimizing reaction times.
Table 1: Comparison of Potential Synthetic Route Improvements
| Current Approach | Future Perspective | Potential Advantages |
| Multi-step synthesis | Catalytic C-H amination | Increased atom economy, reduced step count |
| Racemic or chiral resolution | Asymmetric catalysis | Direct access to enantiopure compounds |
| Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and reproducibility |
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of this compound is largely dictated by the interplay between the nucleophilic secondary amine and the strained four-membered ring. While its use as a building block in substitution reactions is established, there is considerable scope to explore more unconventional transformations.
Future work could focus on leveraging the ring strain of the azetidine (B1206935) for novel ring-opening reactions. Under specific catalytic conditions, it may be possible to selectively cleave one of the C-N bonds to generate unique acyclic scaffolds that are otherwise difficult to access. The influence of the N-trifluoroethyl group on the regioselectivity of such ring-opening reactions is a key question to be addressed.
Another area of interest is the functionalization of the azetidine ring itself. While the 3-position is substituted with an amine, the development of methods for C-H functionalization at the C2 or C4 positions would open up new avenues for creating diverse molecular architectures. Photocatalysis and electrochemistry are modern synthetic tools that could be particularly well-suited for exploring this type of novel reactivity.
Advanced Characterization Techniques for Dynamic Processes
The conformational dynamics of the azetidine ring in this compound are not fully understood. The puckering of the four-membered ring and the orientation of the trifluoroethyl and amino substituents can have a profound impact on the molecule's properties and its interactions with biological targets.
Advanced NMR techniques, such as variable temperature (VT-NMR) and exchange spectroscopy (EXSY), could be employed to study these dynamic processes in detail. These experiments can provide quantitative data on the energy barriers for ring inversion and substituent rotation.
Furthermore, the use of chiroptical methods, such as vibrational circular dichroism (VCD), could provide valuable insights into the absolute configuration and conformational preferences of enantiomerically pure samples. Correlating these experimental data with high-level computational models will be crucial for building a comprehensive understanding of the molecule's three-dimensional structure and behavior in solution.
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research into this compound. Density Functional Theory (DFT) calculations can be used to predict key properties and guide experimental design.
Future synergistic studies could focus on:
Predicting Reactivity: Computational modeling can be used to predict the most likely sites of reaction and to rationalize the outcomes of novel transformations. This can help to prioritize experimental efforts and avoid unproductive research avenues.
Understanding Reaction Mechanisms: Detailed computational studies can elucidate the transition states and intermediates of key reactions, providing a deeper understanding of the factors that control selectivity and efficiency.
Simulating Spectroscopic Data: Predicting NMR and VCD spectra for different possible conformations and comparing them with experimental data can aid in the definitive assignment of the molecule's structure and dynamics.
Table 2: Potential Applications of Computational Chemistry
| Research Area | Computational Tool | Objective |
| Synthetic Route Design | DFT, Reaction Modeling | Predict reaction feasibility and selectivity |
| Mechanistic Studies | Transition State Searching | Elucidate reaction pathways and intermediates |
| Structural Elucidation | NMR/VCD Prediction | Correlate structure with spectroscopic data |
Opportunities in Emerging Fields of Chemical Discovery
While this compound has found utility as a building block in medicinal chemistry, its potential applications in other emerging fields remain largely untapped.
One significant opportunity lies in the field of materials science . The incorporation of this fluorinated azetidine into polymers or other materials could impart unique properties, such as altered thermal stability, hydrophobicity, or dielectric constant. The rigid and polar nature of the azetidine core, combined with the properties of the trifluoroethyl group, makes it an intriguing candidate for the design of new functional materials.
Another promising area is the development of chemical probes and imaging agents . The small size and unique physicochemical properties of the N-(2,2,2-trifluoroethyl)azetidine scaffold make it an attractive starting point for the design of molecules that can be used to study biological processes. For example, the incorporation of a positron-emitting isotope, such as fluorine-18, could lead to the development of novel PET imaging agents for diagnostic purposes.
Finally, the exploration of this compound in the context of supramolecular chemistry and crystal engineering could lead to the discovery of new self-assembling systems with interesting properties and functions. The hydrogen bonding capabilities of the secondary amine and the potential for halogen bonding involving the fluorine atoms provide handles for directing the assembly of complex architectures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
